JJ-OX-007

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

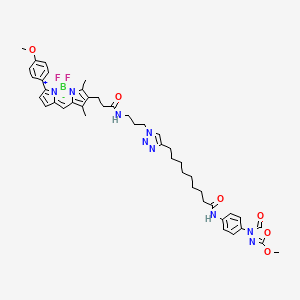

C44H52BF2N9O6 |

|---|---|

Poids moléculaire |

851.7 g/mol |

Nom IUPAC |

9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide |

InChI |

InChI=1S/C44H52BF2N9O6/c1-30-38(31(2)54-40(30)28-36-20-24-39(55(36)45(54,46)47)32-14-21-37(60-3)22-15-32)23-25-41(57)48-26-11-27-53-29-34(50-52-53)12-9-7-5-6-8-10-13-42(58)49-33-16-18-35(19-17-33)56-44(59)62-43(51-56)61-4/h14-22,24,28-29H,5-13,23,25-27H2,1-4H3,(H,48,57)(H,49,58) |

Clé InChI |

FGTNLOCLXOGQPC-UHFFFAOYSA-N |

SMILES canonique |

[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN5C=C(N=N5)CCCCCCCCC(=O)NC6=CC=C(C=C6)N7C(=O)OC(=N7)OC)C)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of JJ-OX-007

Introduction

This compound is a fluorescently labeled, oxadiazolone-based activity-based probe (ABP) designed for the specific detection of Staphylococcus aureus. It operates through the irreversible covalent modification of a unique bacterial enzyme, FphE, which is a serine hydrolase. Due to the absence of FphE homologs in other bacteria or human cells, this compound serves as a highly selective tool for imaging S. aureus infections.[1][2][3] This guide provides a detailed overview of its mechanism of action, supported by quantitative data and experimental protocols.

Core Mechanism of Action

The primary mechanism of action of this compound involves the targeted, irreversible inhibition of the S. aureus-specific serine hydrolase, FphE.[1] this compound is a fluorescent analog of the more extensively characterized alkyne probe, JJ-OX-004 (also referred to as compound 9 in foundational literature).[1] The key to its function lies in the 1,3,4-oxadiazolone "warhead," an electrophilic group that covalently binds to the active site serine residue (Ser103) of FphE.[1][4]

This covalent modification is an irreversible process, leading to the inactivation of the enzyme. The specificity of this compound for FphE allows it to selectively label live S. aureus cells, distinguishing them from other bacterial species.[1] Structural analysis, including X-ray crystallography of the closely related JJ-OX-004 bound to FphE, has confirmed this binding mechanism.[1][4]

Signaling Pathway and Covalent Inhibition

The interaction between this compound and FphE is a direct covalent binding event. The following diagram illustrates this mechanism.

Quantitative Data: Inhibitory Activity of Related Probes

While specific binding affinities for the fluorescently-tagged this compound are not detailed, the inhibitory concentrations (IC50) for its parent compound, JJ-OX-004, and other related oxadiazolone probes have been determined against recombinant FphE.[1] This data highlights the potency of the oxadiazolone scaffold.

| Compound/Probe | Target Enzyme | IC50 Value | Reference |

| JJ-OX-004 (9) | FphE | 19.9 nM | [1][2] |

| Compound 8 | FphE | 187 nM | [1][2] |

| Compound 7 | FphE | > 50 µM | [1][2] |

| JJ-OX-004 (9) | FphB | 0.7 µM | [5] |

Experimental Protocols

The mechanism of action and selectivity of this compound have been elucidated through several key experiments.[1]

1. SDS-PAGE Analysis of Live S. aureus Labeling

This experiment demonstrates the selective labeling of FphE by this compound in live bacterial cells.

-

Bacterial Strains: S. aureus USA300 wild-type (WT) and an fphE transposon mutant (fphE::Tn) were used.

-

Cell Culture: Bacteria were grown to a specific optical density.

-

Probe Treatment: Live bacterial cells were treated with varying concentrations of this compound at 37°C for 2 hours.

-

Cell Lysis: After incubation, cells were harvested and lysed to release total proteins.

-

Protein Quantification: The total protein concentration in the lysates was determined.

-

SDS-PAGE: A specified amount of total protein (e.g., 7 µg) per lane was resolved by SDS-polyacrylamide gel electrophoresis.

-

Fluorescence Imaging: The gel was imaged using a fluorescence scanner to detect the fluorescently labeled proteins. The presence of a fluorescent band in the WT lane (at the molecular weight of FphE) and its absence in the fphE::Tn mutant lane confirms target specificity.[1][4]

-

Loading Control: The gel was subsequently stained with Coomassie blue to ensure equal protein loading in all lanes.[1][4]

Experimental Workflow: Live Cell Labeling and SDS-PAGE

The workflow for the live-cell labeling experiment is depicted below.

2. Confocal Microscopy of S. aureus

This method visualizes the localization of the probe within the bacterial cells.

-

Cell Preparation: S. aureus cells were cultured and treated with this compound as described above.

-

Microscopy: After treatment, the cells were washed and prepared for imaging.

-

Image Acquisition: Confocal laser scanning microscopy was used to obtain high-resolution images of the bacteria, detecting the fluorescence signal from the BODIPY dye attached to this compound. This confirms the probe's ability to penetrate the bacterial cell and label its intracellular target.[1][4]

This compound is a potent and highly selective activity-based probe that functions by covalently modifying the active site serine of FphE, an enzyme unique to S. aureus. Its mechanism of action, supported by robust quantitative and qualitative experimental data, establishes it as a valuable tool for the specific imaging and detection of S. aureus infections, with potential applications in both research and clinical diagnostics.

References

- 1. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of Staphylococcus aureus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.stanford.edu [med.stanford.edu]

- 5. researchgate.net [researchgate.net]

Fluorescent Label on JJ-OX-007 Identified as BODIPY-TMR Dye

JJ-OX-007, a selective imaging probe, is fluorescently labeled with a BODIPY-TMR dye. This probe is an activity-based probe (ABP) designed for the specific detection of Staphylococcus aureus infections.[1]

This compound is a fluorescently labeled version of another activity-based probe, ABP 9 (also referred to as JJ-OX-004). The addition of the BODIPY-TMR dye to the alkyne handle of the base probe was found to enhance its selectivity for its target, a serine hydrolase known as FphE.[1] This high selectivity allows for the effective labeling and imaging of live S. aureus cells.[1]

The probe's design, incorporating the BODIPY-TMR fluorescent label, facilitates its use in live cell fluorescence imaging experiments.[1] This enables researchers to visualize and study the activity of the FphE target within the bacteria.[1] The development of this compound and its use in selectively labeling infection sites have been demonstrated in a mouse model of S. aureus infection, highlighting its potential for improving the diagnosis and management of these infections.[1]

It is important to note that while the fluorescent label has been identified, a comprehensive in-depth technical guide or whitepaper with extensive quantitative data, detailed experimental protocols, and signaling pathways for visualization is not available from the provided information. The core of the inquiry regarding the fluorescent label has been addressed.

Below is a logical diagram illustrating the relationship between the components of the this compound probe.

Caption: Logical relationship of this compound components and its target.

References

Technical Guide: JJ-OX-007 and its Target Protein FphE in Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staphylococcus aureus remains a significant threat to public health due to its virulence and increasing antibiotic resistance. The development of specific molecular tools to study and detect this pathogen is paramount. This technical guide provides an in-depth overview of the fluorescent activity-based probe, JJ-OX-007, and its specific molecular target in S. aureus, the serine hydrolase FphE. FphE's high specificity to S. aureus makes it an exceptional target for diagnostic imaging and potentially for therapeutic intervention.[1][2] This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its application, and provides visualizations of its binding mechanism and experimental workflows.

Target Protein: Serine Hydrolase FphE

FphE is a serine hydrolase that is highly specific to Staphylococcus aureus, with no identified homologs in many other common pathogenic bacteria.[1][2] This specificity makes FphE an ideal biomarker for the selective detection of S. aureus.

-

Function: FphE is an intracellular enzyme that plays a role in the regulation of virulence and biofilm formation, both critical factors in the pathogenicity of S. aureus.[2][3]

-

Structure: FphE exists as a stable and flexible cross-subunit homodimer.[3] Its active site contains a catalytic serine residue (Ser103) which is the target of covalent modification by inhibitor probes.[1][2]

The Probe: this compound

This compound is a fluorescently labeled activity-based probe (ABP) designed for the specific detection and imaging of FphE activity in live S. aureus cells.[1][2]

-

Chemical Nature: this compound is an analog of the potent oxadiazolone-based probe JJ-OX-004 (also referred to as compound 9).[1][2] It incorporates a BODIPY fluorescent dye, which allows for direct visualization without the need for subsequent reporter-tagging steps like click chemistry.[2]

-

Mechanism of Action: this compound acts as an irreversible covalent inhibitor of FphE. The oxadiazolone "warhead" of the probe is attacked by the nucleophilic active site serine (Ser103) of FphE. This results in the opening of the oxadiazolone ring and the formation of a stable, covalent bond between the probe and the enzyme, thereby inhibiting its activity and fluorescently labeling it.[1][4] Because of its high selectivity and lack of cytotoxicity, this compound is particularly well-suited for live-cell imaging applications.[5]

Quantitative Data

This compound was developed from the highly potent FphE inhibitor, JJ-OX-004. The inhibitory activity of JJ-OX-004 against FphE and another serine hydrolase, FphB, has been quantified. While this compound is established as a selective and potent labeling agent, specific IC₅₀ values for it are not detailed in the primary literature, as its primary use is for imaging rather than therapeutic inhibition.

| Compound | Target Protein | Parameter | Value | Reference |

| JJ-OX-004 (Probe 9) | FphE | IC₅₀ | 19.9 nM | [2][5] |

| JJ-OX-004 (Probe 9) | FphB | IC₅₀ | 0.7 µM | [6] |

Experimental Protocols

The following are detailed methodologies for the application of this compound in studying S. aureus.

Protocol for Live S. aureus Labeling with this compound

This protocol describes the direct labeling of FphE in live bacterial cells.

-

Bacterial Culture: Grow S. aureus strains (e.g., USA300 wild-type and fphE transposon mutant as a negative control) overnight in a suitable broth (e.g., TSB) at 37°C with shaking.

-

Subculturing: Dilute the overnight culture into fresh broth and grow to the desired growth phase (e.g., stationary phase).

-

Probe Incubation: Adjust the bacterial culture to a standardized optical density. Add this compound to the cell suspension at the desired final concentration (e.g., 100 nM for microscopy or a range of concentrations for dose-dependency studies).

-

Labeling Reaction: Incubate the bacteria with the probe for 2 hours at 37°C.[1][2]

-

Cell Harvesting: Pellet the cells by centrifugation. Wash the pellet with PBS to remove any unbound probe.

-

Sample Preparation: The resulting cell pellet can be used for downstream applications such as fluorescence microscopy or cell lysis for biochemical analysis.

Protocol for In-Gel Fluorescence Analysis of Labeled Proteins

This method is used to visualize the specific labeling of FphE by this compound.

-

Cell Lysis: Resuspend the washed cell pellet from Protocol 5.1 in a lysis buffer (e.g., RIPA buffer with protease inhibitors). Lyse the cells using mechanical disruption (e.g., bead beating).

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

Sample Preparation for SDS-PAGE: Normalize the total protein amount for each sample (e.g., 5-10 µg per lane).[1] Mix the protein lysate with SDS-PAGE loading buffer.

-

Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the BODIPY dye. A distinct band corresponding to the molecular weight of FphE should be visible in wild-type samples but absent or significantly reduced in the fphE mutant control.

-

Loading Control: After scanning, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to confirm equal protein loading across lanes.

Protocol for Confocal Microscopy of Labeled S. aureus

This protocol allows for the visualization of the probe's localization within bacterial cells.

-

Cell Labeling: Label live S. aureus cells with this compound (e.g., 100 nM) as described in Protocol 5.1.

-

Slide Preparation: After washing, resuspend the cell pellet in a small volume of PBS.

-

Mounting: Place a small drop of the bacterial suspension onto a glass microscope slide and cover with a coverslip.

-

Imaging: Visualize the cells using a confocal microscope equipped with lasers and filters appropriate for the BODIPY fluorophore.

-

Analysis: Acquire images to assess the fluorescence intensity and subcellular localization of the probe. The signal should be strong in wild-type cells and absent in the fphE mutant, confirming the probe's specificity.[1]

Conclusion

This compound is a highly selective and effective activity-based probe for the fluorescent labeling of the serine hydrolase FphE in live Staphylococcus aureus. Its specificity is rooted in the unique presence of its target, FphE, in S. aureus. The methodologies and data presented in this guide underscore the utility of this compound as a powerful research tool for studying S. aureus physiology and pathogenesis. Furthermore, the validation of FphE as a specific and accessible target opens new avenues for the development of novel diagnostics and targeted therapeutics against this formidable pathogen.

References

- 1. med.stanford.edu [med.stanford.edu]

- 2. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique structural and ligand binding properties of the Staphylococcus aureus serine hydrolase FphE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Reporters for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Covalent Engagement of FphE-Ser103 by the Fluorescent Probe JJ-OX-007: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent binding mechanism between the fluorescent probe JJ-OX-007 and the serine hydrolase FphE at the Ser103 residue. FphE is a specific serine hydrolase expressed in Staphylococcus aureus, making it a compelling target for the development of selective imaging probes and potential therapeutic agents. The oxadiazolone-based probe, this compound, has been designed for the specific detection of S. aureus infections through its irreversible covalent interaction with FphE.

Mechanism of Covalent Binding

The covalent interaction between this compound and FphE is predicated on the reactivity of the oxadiazolone "warhead." The active site of FphE features a catalytic triad, including the nucleophilic Ser103. The binding event is initiated by a nucleophilic attack from the hydroxyl group of Ser103 on the carbonyl carbon of the oxadiazolone ring of this compound. This attack leads to the opening of the strained five-membered ring, resulting in the formation of a stable carbamate (B1207046) linkage between the probe and the enzyme.[1] This irreversible covalent bond effectively inactivates the enzyme and tethers the fluorescent component of this compound to FphE, enabling subsequent detection and imaging.

Structural studies of the closely related probe, JJ-OX-004, in complex with FphE have provided a detailed view of this interaction. The electron density from X-ray crystallography clearly confirms the covalent bond between the terminal oxygen of Ser103 and the opened oxadiazolone ring.[2] The stability of this adduct is further enhanced by hydrogen bonds between the oxygen atoms of the opened ring and the backbone nitrogen of Ala28, as well as the nitrogen atom of the His257 ring.[2]

Quantitative Data

This compound is a fluorescently labeled derivative of the alkyne probe JJ-OX-004 (also referred to as compound 9).[2] The inhibitory activity and binding have been quantitatively characterized primarily using this parent compound.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| JJ-OX-004 (9) | Recombinant FphE | Inhibition Assay | IC50 | 19.9 nM | [2] |

| JJ-OX-004 (9) | FphE | Mass Spectrometry | Mass Shift | +371 Da | [3] |

Experimental Protocols

The confirmation of covalent binding of oxadiazolone probes to FphE has been achieved through a combination of biochemical and biophysical methods.

Serine Hydrolase Inhibition Assay (for JJ-OX-004)

This assay measures the ability of a compound to inhibit the enzymatic activity of FphE.

-

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

-

Reagents:

-

Recombinant FphE enzyme.

-

Substrate: 4-methylumbelliferyl (4-MU) octanoate (B1194180).[2]

-

Inhibitor: JJ-OX-004 dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer.

-

-

Procedure:

-

Recombinant FphE is incubated with varying concentrations of the inhibitor (JJ-OX-004).

-

The enzymatic reaction is initiated by the addition of the 4-MU octanoate substrate.

-

The hydrolysis of the substrate by FphE produces a fluorescent product (4-methylumbelliferone).

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of reaction at each inhibitor concentration is calculated and compared to a control with no inhibitor.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mass Spectrometry Analysis of Covalent Adduct

This method is used to confirm the formation of a covalent bond and determine the mass of the resulting adduct.

-

Objective: To verify the mass increase of FphE corresponding to the addition of one molecule of the probe.

-

Procedure:

-

Recombinant FphE is incubated with the probe (JJ-OX-004) to allow for the covalent modification to occur.[3]

-

The resulting FphE-probe complex is purified to remove any unbound probe.

-

The sample is then analyzed by mass spectrometry.

-

The deconvoluted mass of the intact protein is measured and compared to the mass of the untreated FphE.

-

A mass increase corresponding to the molecular weight of the bound portion of the probe confirms covalent modification. For JJ-OX-004, an observed increase of 371 Da was confirmed.[3]

-

Live Cell Labeling with this compound

This experiment demonstrates the ability of this compound to selectively label FphE in a complex biological environment.

-

Objective: To visualize the selective labeling of FphE in live S. aureus cells.

-

Procedure:

-

Cultures of S. aureus (both wild-type and an fphE transposon mutant as a negative control) are grown to a specific optical density.

-

The live bacterial cells are treated with various concentrations of the fluorescent probe this compound and incubated.[2][3]

-

Following incubation, the cells are harvested and lysed to release the total protein content.

-

The protein lysates are separated by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The gel is then scanned for fluorescence to visualize the proteins that have been covalently labeled by this compound. A fluorescent band at the expected molecular weight of FphE in the wild-type strain, which is absent in the mutant strain, confirms selective labeling.[2]

-

Conclusion

The fluorescent probe this compound serves as a potent and selective tool for the detection of the S. aureus-specific serine hydrolase FphE. Its mechanism of action is rooted in the irreversible covalent modification of the active site Ser103 residue via a reactive oxadiazolone warhead. This interaction has been robustly characterized through a combination of enzyme inhibition assays, mass spectrometry, and live-cell imaging experiments, primarily utilizing its parent compound JJ-OX-004. The data collectively support the utility of this compound as a specific activity-based probe for imaging S. aureus infections, providing a valuable asset for both basic research and diagnostic development.

References

The Oxadiazolone Warhead: A Covalent Key to Unlocking Staphylococcus aureus Detection

A Technical Guide on the Core of JJ-OX-007, a Targeted Probe for the Serine Hydrolase FphE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorescently-labeled activity-based probe (ABP) that offers selective identification of the bacterium Staphylococcus aureus. The efficacy of this probe hinges on its oxadiazolone chemical warhead, an electrophilic moiety engineered to form a stable, covalent bond with a specific enzyme found predominantly in S. aureus. This document provides an in-depth technical examination of the oxadiazolone warhead's role in the function of this compound, detailing its mechanism of action, the supporting experimental data, and the methodologies used for its evaluation.

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of human infections, ranging from minor skin irritations to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel diagnostic and therapeutic strategies. Activity-based probes (ABPs) represent a powerful class of chemical tools designed to target and report on the activity of specific enzymes within complex biological systems.

This compound is a state-of-the-art ABP developed for the selective detection of S. aureus. Its design incorporates a fluorescent reporter group for visualization and a highly reactive oxadiazolone "warhead" that covalently modifies the active site of Fluorophosphonate-binding hydrolase E (FphE), a serine hydrolase uniquely expressed in S. aureus. This targeted covalent inhibition mechanism is the cornerstone of this compound's specificity and utility as a diagnostic tool.

The Oxadiazolone Warhead: Mechanism of Covalent Inhibition

The key to this compound's function lies in the electrophilic nature of its 1,3,4-oxadiazol-2(3H)-one ring. This heterocyclic scaffold acts as a potent reactive group that targets the catalytic serine residue within the active site of FphE.

The proposed mechanism of action involves a nucleophilic attack by the hydroxyl group of the active site serine (Ser103) on the carbonyl carbon of the oxadiazolone ring. This attack leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate. This covalent modification effectively and irreversibly inactivates the FphE enzyme.[1][2] The high specificity of this interaction is attributed to the unique structural features of the FphE active site, which favorably accommodates the oxadiazolone probe.

Figure 1: Mechanism of FphE inhibition by the oxadiazolone warhead of this compound.

Quantitative Analysis of Inhibitor Potency

While specific kinetic data for the fluorescent probe this compound is not yet published, the inhibitory potency of a closely related alkyne-functionalized oxadiazolone probe, referred to as compound 9 (JJ-OX-004), against FphE has been determined.[1] This data provides a strong quantitative measure of the oxadiazolone warhead's reactivity towards its target.

| Compound | Target Enzyme | Parameter | Value | Reference |

| 9 (JJ-OX-004) | FphE | IC50 | 19.9 nM | [2] |

| 9 (JJ-OX-004) | FphE | kinact/Ki | 9.3 ± 1.2 x 105 M-1s-1 | [1] |

Table 1: Inhibitory Potency of an Oxadiazolone Probe against FphE. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The second-order rate constant (kinact/Ki) is a measure of the covalent modification efficiency.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of this compound and its interaction with FphE. These protocols are based on the supporting information from the primary research publication.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach the BODIPY-TMR fluorescent dye to the oxadiazolone core.

Figure 2: Synthetic workflow for this compound.

Materials:

-

5-(3-ethynylphenyl)-1,3,4-oxadiazol-2(3H)-one (Alkyne Probe)

-

BODIPY-TMR Azide

-

Copper(II) sulfate (B86663)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvents: Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol, Water

Protocol:

-

Dissolve the alkyne probe and BODIPY-TMR azide in a mixture of DMSO and tert-butanol/water (1:1).

-

Add a freshly prepared aqueous solution of copper(II) sulfate and THPTA.

-

Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, purify the product using high-performance liquid chromatography (HPLC) to yield this compound.

SDS-PAGE Analysis of FphE Labeling

This protocol is used to visualize the covalent labeling of FphE by this compound in both recombinant protein preparations and live S. aureus cell lysates.

Materials:

-

Recombinant FphE or S. aureus cell lysate

-

This compound

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Fluorescence gel scanner

Protocol:

-

Incubate recombinant FphE or S. aureus cell lysate with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Terminate the labeling reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled FphE by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the BODIPY-TMR fluorophore.

-

(Optional) Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

Figure 3: Workflow for SDS-PAGE analysis of FphE labeling.

Confocal Microscopy of S. aureus Labeled with this compound

This protocol allows for the visualization of this compound localization within live S. aureus cells.

Materials:

-

S. aureus culture (e.g., USA300 strain)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with appropriate lasers and filters

Protocol:

-

Grow S. aureus to the desired growth phase (e.g., mid-logarithmic or stationary).

-

Harvest the bacterial cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS and incubate with this compound at a final concentration of 100 nM for 1-2 hours at 37°C.

-

Wash the cells with PBS to remove unbound probe.

-

Mount the labeled cells on a microscope slide.

-

Image the cells using a confocal microscope. Use excitation and emission wavelengths appropriate for the BODIPY-TMR fluorophore (e.g., excitation at ~543 nm, emission at ~570 nm).

FphE Signaling Pathway and Biological Role

The precise metabolic or signaling pathway in which FphE participates within S. aureus is still under active investigation. However, its classification as a serine hydrolase suggests a role in the metabolism of ester- or amide-containing substrates. Studies have indicated that FphE may be involved in the processing of aromatic compounds.[3]

FphE is highly specific to S. aureus and is not found in other bacteria, making it an excellent target for species-specific diagnostics. While not essential for bacterial viability under standard laboratory conditions, its expression is regulated during different growth phases and in response to environmental cues, suggesting a role in the adaptation and virulence of S. aureus. Further research is needed to fully elucidate the natural substrate(s) of FphE and its downstream effects on bacterial physiology and pathogenesis.

Conclusion

The oxadiazolone warhead is a critical component of the activity-based probe this compound, enabling its potent and selective covalent modification of the S. aureus-specific serine hydrolase FphE. The irreversible nature of this interaction provides a robust signal for the detection of this pathogenic bacterium. The detailed experimental protocols provided herein offer a guide for the synthesis, characterization, and application of this valuable chemical tool. Future research focused on elucidating the complete signaling pathway of FphE will further enhance our understanding of S. aureus biology and may reveal new therapeutic targets.

References

Understanding activity-based protein profiling with JJ-OX-007

An In-Depth Technical Guide to Activity-Based Protein Profiling with JJ-OX-007

For Researchers, Scientists, and Drug Development Professionals

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study the active state of enzymes within complex biological systems. Unlike traditional proteomics, which measures protein abundance, ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, providing a direct measure of their functional activity.[1] This approach is invaluable for discovering and characterizing new enzyme functions, identifying drug targets, and assessing the selectivity and target engagement of inhibitors.[2][3]

The core of ABPP is the activity-based probe (ABP), a small molecule that typically consists of three key components: a reactive group (or "warhead") that covalently modifies a catalytically active amino acid residue, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.[1][3]

This compound: A Selective Probe for Staphylococcus aureus Serine Hydrolases

This compound is a fluorescently labeled activity-based probe featuring an oxadiazolone electrophilic "warhead".[4] This probe has been developed for the specific targeting of a serine hydrolase, FphE, in the pathogenic bacterium Staphylococcus aureus.[4][5][6] The high selectivity of this compound for FphE, an enzyme with limited homologs in other bacteria and absent in humans, makes it a valuable tool for the specific detection and imaging of S. aureus infections.[4][5][6]

The Fph (fluorophosphonate-binding hydrolase) family of serine hydrolases in S. aureus has been implicated in virulence and biofilm formation, making them attractive targets for novel diagnostics and therapeutics.[7][8] FphE, in particular, has been shown to be dynamically regulated during biofilm growth.[7]

Mechanism of Action of this compound

This compound functions through the covalent and irreversible modification of the active site serine residue of FphE. The oxadiazolone warhead of the probe is attacked by the nucleophilic serine in the enzyme's active site, leading to the formation of a stable covalent bond. The BODIPY fluorophore attached to the probe allows for direct visualization of the labeled enzyme.

Quantitative Data Presentation

While specific quantitative datasets from large-scale proteomics studies using this compound are not publicly available in full, the following tables represent the types of data generated in ABPP experiments to assess probe selectivity and target engagement.

Table 1: In Vitro Labeling of Recombinant FphE with this compound

| Protein | This compound Concentration | Labeling Intensity (Arbitrary Units) |

| Recombinant FphE | 0 nM | 5 |

| 50 nM | 350 | |

| 100 nM | 800 | |

| 250 nM | 1500 | |

| 500 nM | 1650 | |

| Heat-inactivated FphE | 500 nM | 10 |

Table 2: Competitive Inhibition of FphE Labeling by this compound

| Competitor Inhibitor | Concentration | This compound Labeling (% of Control) |

| None (Control) | - | 100% |

| Unlabeled Oxadiazolone Analog | 1 µM | 85% |

| 10 µM | 45% | |

| 100 µM | 15% | |

| Broad-spectrum Serine Hydrolase Inhibitor | 10 µM | 25% |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from general ABPP protocols and information available on this compound.

Protocol 1: Gel-Based ABPP of S. aureus with this compound

This protocol describes the labeling of FphE in live S. aureus cells and visualization by SDS-PAGE.

1. Bacterial Culture:

-

Inoculate S. aureus (e.g., USA300 strain) in Tryptic Soy Broth (TSB).

-

Grow overnight at 37°C with shaking.

-

Subculture the bacteria into fresh TSB and grow to the desired optical density (e.g., mid-log or stationary phase).

2. Live Cell Labeling:

-

Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS to the desired concentration.

-

Add this compound to the cell suspension to a final concentration of 100-500 nM. For competitive inhibition experiments, pre-incubate the cells with an inhibitor for 30 minutes before adding the probe.

-

Incubate for 1-2 hours at 37°C with gentle shaking.

3. Cell Lysis:

-

Pellet the labeled cells by centrifugation and wash with PBS to remove excess probe.

-

Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1% SDS and protease inhibitors).

-

Lyse the cells using a bead beater or sonicator.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

4. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

Normalize the protein concentration for all samples.

-

Add 4x SDS-PAGE loading buffer to the lysates and heat at 95°C for 5 minutes.

5. SDS-PAGE and Visualization:

-

Load equal amounts of protein (e.g., 10-20 µg) onto a polyacrylamide gel (e.g., 12%).[9]

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths for the BODIPY dye.

-

As a loading control, the gel can be subsequently stained with Coomassie Blue.[9]

Protocol 2: Mass Spectrometry-Based ABPP for Target Identification

This protocol outlines a workflow for identifying the targets of an alkyne-tagged version of the oxadiazolone probe (a precursor to this compound) using mass spectrometry.

1. Labeling and Lysis:

-

Follow steps 1-3 from Protocol 1, but use an alkyne-functionalized oxadiazolone probe instead of the fluorescent this compound.

2. Click Chemistry:

-

To the clarified lysate, add a biotin-azide reporter tag, copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

-

Incubate for 1 hour at room temperature to attach the biotin (B1667282) tag to the probe-labeled proteins.

3. Enrichment of Labeled Proteins:

-

Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and no salt buffers) to remove non-specifically bound proteins.

4. On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

5. Mass Spectrometry Analysis:

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting spectra against a S. aureus protein database to identify the probe-labeled proteins.

Mandatory Visualizations

Experimental Workflow for Gel-Based ABPP

Logical Relationship in Competitive ABPP

References

- 1. Genes Influencing Phage Host Range in Staphylococcus aureus on a Species-Wide Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity of Staphylococcus aureus cysteine proteases--Staphopains A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods [mdpi.com]

- 6. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neobiotechnologies.com [neobiotechnologies.com]

Methodological & Application

Application Notes: JJ-OX-007 for Live-Cell Imaging of Staphylococcus aureus

Introduction

JJ-OX-007 is a fluorescently labeled, oxadiazolone-based activity-based probe (ABP) designed for the specific detection and imaging of Staphylococcus aureus. This probe offers high selectivity by targeting the FphE enzyme, a serine hydrolase unique to S. aureus, making it an invaluable tool for distinguishing S. aureus from other bacterial species in live-cell imaging applications. The covalent modification of the active site serine of FphE by this compound ensures robust and specific labeling. These characteristics make this compound particularly suitable for research in bacterial identification, drug development, and understanding host-pathogen interactions.

Mechanism of Action

This compound operates through a targeted covalent binding mechanism. The oxadiazolone warhead of the probe selectively reacts with the active site serine residue of the FphE enzyme within live S. aureus cells. This targeted activity allows for the specific visualization of S. aureus with minimal off-target labeling.

Signaling Pathway Diagram

Caption: Mechanism of this compound action in S. aureus.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in live-cell imaging of S. aureus.

| Parameter | Value | Reference Strain(s) | Notes |

| Probe Concentration | 100 nM | S. aureus USA300 WT | Optimal concentration for confocal microscopy.[1] |

| Incubation Time | 2 hours | S. aureus USA300 WT | Sufficient time for probe uptake and binding.[1] |

| Incubation Temperature | 37 °C | S. aureus USA300 WT | Standard growth temperature for S. aureus.[1] |

| Specificity Control | fphE transposon mutant | S. aureus USA300 fphE::Tn | Shows significantly reduced labeling, confirming FphE as the primary target.[1] |

| Selectivity | High for S. aureus | Tested against S. pyogenes, S. epidermidis, L. monocytogenes, P. aeruginosa, K. aerogenes, S. enterica, E. coli, C. albicans | This compound shows selective labeling of S. aureus over other tested pathogens.[1] |

Experimental Protocol: Live-Cell Imaging of S. aureus with this compound

This protocol details the steps for staining and imaging live S. aureus cells using the this compound probe.

Materials

-

This compound probe

-

S. aureus strains (e.g., USA300 WT and fphE::Tn mutant)

-

Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

-

Phosphate-buffered saline (PBS)

-

Agarose (B213101) (molecular biology grade)

-

Glass-bottom microscopy dishes or slides

-

Confocal microscope with appropriate filter sets for the fluorophore on this compound

Experimental Workflow Diagram

Caption: Live-cell imaging workflow for S. aureus using this compound.

Procedure

-

Bacterial Culture Preparation:

-

Inoculate a single colony of S. aureus (both wild-type and fphE mutant strains for control) into 5 mL of TSB medium.

-

Incubate overnight at 37°C with shaking.

-

The following day, dilute the overnight culture 1:100 into fresh TSB and grow at 37°C with shaking to the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5-0.8).

-

-

Cell Staining with this compound:

-

Harvest the bacterial cells by centrifugation at 4,000 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with 1 mL of sterile PBS.

-

Resuspend the cell pellet in fresh PBS.

-

Add the this compound probe to a final concentration of 100 nM.[1]

-

Incubate the cell suspension at 37°C for 2 hours with gentle agitation.[1]

-

-

Preparation for Microscopy:

-

After incubation, wash the cells twice with PBS to remove any unbound probe. Centrifuge at 4,000 x g for 5 minutes for each wash.

-

Prepare a 1.5% agarose pad by melting agarose in PBS and pipetting a small volume onto a microscope slide, then covering it with another slide to create a flat surface.

-

After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 20-50 µL).

-

Pipette 2-3 µL of the concentrated, stained cell suspension onto a glass-bottom dish or a clean microscope slide.

-

Carefully place the agarose pad over the cell suspension.

-

-

Live-Cell Imaging:

-

Image the prepared slide using a confocal microscope.

-

Use appropriate laser lines and emission filters for the fluorophore conjugated to this compound.

-

Acquire both differential interference contrast (DIC) or phase-contrast images and fluorescence images.

-

For comparison, image the fphE mutant strain under the same conditions to confirm the specificity of the probe. The fluorescence signal should be significantly lower in the mutant strain.

-

Expected Results

Live-cell imaging of wild-type S. aureus treated with this compound should reveal bright and specific fluorescent labeling of the bacterial cells. In contrast, the fphE transposon mutant strain, lacking the target enzyme, should exhibit a marked reduction in fluorescence, thereby confirming the probe's specificity. This method provides a reliable way to identify S. aureus in mixed bacterial populations or within host cells.

References

Application Notes and Protocols: JJ-OX-007 Staining for Staphylococcus aureus Biofilms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of Staphylococcus aureus (S. aureus) within biofilms using the activity-based probe JJ-OX-007. This probe offers high specificity by targeting the serine hydrolase FphE, an enzyme unique to S. aureus, enabling clear differentiation and visualization of these bacteria in complex biofilm structures.

Introduction

Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their resistance to antibiotics and host immune responses.[1][2] The development of specific imaging agents is crucial for studying the architecture of S. aureus biofilms and for the development of targeted therapies. This compound is an oxadiazolone-based fluorescent probe designed to covalently bind to the active site of the S. aureus-specific serine hydrolase FphE.[3] This specific interaction allows for the selective imaging of live S. aureus cells within a biofilm matrix.[3]

Mechanism of Action

This compound is an activity-based probe that specifically targets the FphE enzyme in S. aureus. The probe's oxadiazolone warhead forms a covalent bond with the catalytic serine residue (Ser103) in the active site of FphE.[3] This irreversible binding event results in the accumulation of the fluorescent reporter tag within the bacterial cell, leading to a detectable signal. The probe exhibits a diffuse intracellular staining pattern, indicating that FphE is located within the cytoplasm of S. aureus.[3] Because FphE lacks homologs in other bacteria, this compound is a highly selective tool for identifying S. aureus in mixed-species environments.[3]

Experimental Protocol: Staining S. aureus Biofilms with this compound

This protocol is designed for the fluorescent labeling of S. aureus in biofilms grown in microtiter plates or on other surfaces suitable for microscopy.

Materials:

-

This compound probe

-

S. aureus biofilm culture

-

Phosphate-buffered saline (PBS)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

-

Confocal microscope with appropriate filter sets

Procedure:

-

Biofilm Culture: Grow S. aureus biofilms on a suitable substrate (e.g., glass-bottom dishes, chamber slides) to the desired maturity.

-

Preparation of Staining Solution: Prepare a 10 µM working solution of this compound in the appropriate bacterial growth medium or buffer.

-

Biofilm Washing: Gently wash the biofilm with PBS to remove planktonic bacteria and residual medium. This can be done by carefully aspirating the medium and adding PBS, followed by gentle aspiration. Repeat this step twice.

-

Staining: Add the this compound staining solution to the biofilm and incubate for 2 hours at 37°C.[3]

-

Removal of Excess Stain: After incubation, gently aspirate the staining solution and wash the biofilm twice with PBS to remove any unbound probe.

-

Imaging: Image the stained biofilm using a confocal microscope.[3] The fluorescent signal from this compound is consistent with intracellular localization.[3] For comparative analysis, other biofilm components can be stained with counterstains, such as a membrane dye (e.g., Nile Red) or a stain for extracellular DNA.

Data Interpretation

The fluorescent signal observed corresponds to the presence of live S. aureus cells with active FphE enzyme. The diffuse intracellular signal is characteristic of this compound staining.[3] The intensity of the fluorescence can provide a qualitative assessment of the distribution and abundance of S. aureus within the biofilm. For quantitative analysis, image analysis software can be used to measure the fluorescent area or intensity.

Quantitative Data Summary

Currently, there is no quantitative data available in the cited literature for the use of this compound in biofilm analysis. The existing data is primarily qualitative, based on fluorescence microscopy images and SDS-PAGE analysis.[3] Future studies may focus on quantifying the fluorescent signal to correlate it with bacterial viability or biomass within the biofilm.

Troubleshooting

-

Weak or No Signal:

-

Ensure the S. aureus strain is wild-type for the fphE gene. Mutant strains lacking this gene will not be labeled.[3]

-

Confirm the viability of the bacteria within the biofilm. The probe requires active enzymes for binding.

-

Check the concentration and integrity of the this compound probe.

-

-

High Background:

-

Ensure thorough washing steps to remove unbound probe.

-

Optimize the concentration of the probe; lower concentrations may reduce background while maintaining specific labeling.

-

Conclusion

This compound is a valuable tool for the specific detection of S. aureus in biofilms. Its high specificity for the FphE enzyme allows for clear visualization of this pathogen in both mono- and co-culture biofilm models. This protocol provides a framework for utilizing this compound in biofilm research, which can aid in understanding the spatial organization of S. aureus in these complex communities and in evaluating the efficacy of anti-biofilm agents.

References

- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.stanford.edu [med.stanford.edu]

Application Notes and Protocols for In Vivo Imaging of S. aureus Infection with JJ-OX-007 in a Mouse Model

These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Staphylococcus aureus (S. aureus) infections in a mouse model using the fluorescent probe JJ-OX-007. This document is intended for researchers, scientists, and drug development professionals working in the fields of infectious diseases, microbiology, and preclinical imaging.

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis.[1] The ability to specifically visualize and monitor S. aureus infections in vivo is crucial for understanding disease pathogenesis and for the development of new diagnostic and therapeutic strategies. This compound is a fluorescently labeled, oxadiazolone-based activity-based probe (ABP) that selectively targets the serine hydrolase FphE, an enzyme specific to S. aureus.[1] This specificity allows for the targeted imaging of S. aureus infections, distinguishing them from other bacterial species and host tissues.[1]

Principle of the Method

The this compound probe is designed to covalently bind to the active site of the FphE enzyme in live S. aureus cells.[1] The probe consists of an oxadiazolone warhead that reacts with the catalytic serine residue of FphE, and a fluorescent reporter tag for optical imaging.[1] When administered in a mouse model of S. aureus infection, this compound selectively accumulates and labels the bacteria at the site of infection.[1] The fluorescent signal emitted by the probe can then be detected and quantified using non-invasive in vivo imaging systems, providing a direct measure of the bacterial burden.

Data Presentation

Table 1: Key Reagents and Materials

| Reagent/Material | Supplier/Source | Notes |

| This compound | Synthesized as described in literature[1] | Fluorescent activity-based probe. |

| S. aureus USA300 | ATCC or other culture collection | A common and virulent strain used in infection models. |

| Tryptic Soy Broth (TSB) | Standard microbiology supplier | For bacterial culture. |

| Phosphate Buffered Saline (PBS) | Standard laboratory supplier | For bacterial washing and injections. |

| Isoflurane (B1672236) | Veterinary supplier | Anesthetic for mice. |

| BALB/c mice (or other appropriate strain) | Commercial vendor | 6-8 weeks old, female. |

| In Vivo Imaging System | e.g., IVIS Spectrum | Capable of fluorescence imaging. |

Table 2: Quantitative Imaging Parameters (Representative)

| Parameter | Value | Reference |

| Bacterial Inoculum | ||

| Strain | S. aureus USA300 | [1] |

| Inoculum Size | 1 x 108 CFU / 50 µL | [2] |

| Growth Phase | Mid-logarithmic | [2] |

| Probe Administration | ||

| Probe | This compound | [1] |

| Concentration | To be empirically determined | |

| Route of Administration | Retro-orbital injection | [1] |

| Timing of Administration | 2 hours post-infection | [1] |

| Imaging System Settings | ||

| Excitation Wavelength | To match this compound fluorophore | |

| Emission Wavelength | To match this compound fluorophore | |

| Exposure Time | 1-5 seconds | [3] |

| Binning | Medium | [3] |

| F/Stop | 2 | [3] |

Experimental Protocols

Protocol 1: Preparation of S. aureus Inoculum

-

Streak S. aureus USA300 from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C overnight.

-

Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking.

-

Perform a 1:50 subculture of the overnight culture into fresh TSB and grow to mid-logarithmic phase (approximately 2-3 hours).[2]

-

Harvest the bacteria by centrifugation, wash the pellet three times with sterile PBS.[2]

-

Resuspend the final pellet in sterile PBS and adjust the optical density at 600 nm (OD600) to achieve a concentration of 2 x 109 CFU/mL (assuming a standard OD600 to CFU correlation for S. aureus).

-

Dilute the bacterial suspension to the final desired inoculum concentration of 1 x 108 CFU / 50 µL in sterile PBS.[2]

Protocol 2: Mouse Model of Subcutaneous S. aureus Infection

-

Anesthetize 6-8 week old female BALB/c mice using isoflurane (2-3% in oxygen).

-

Shave the fur on the left hind thigh of each mouse.

-

Inject 50 µL of the prepared S. aureus inoculum (1 x 108 CFU) subcutaneously into the shaved area.[1]

-

As a negative control, inject 50 µL of sterile PBS or a non-target bacterium such as E. coli into the contralateral (right) thigh.[1]

-

Allow the infection to establish for 2 hours.[1]

Protocol 3: In Vivo Imaging with this compound

-

Two hours post-infection, administer the this compound probe via retro-orbital injection. The optimal concentration of the probe should be determined empirically.

-

At desired time points post-probe administration (e.g., 1, 4, 8, 24 hours), anesthetize the mice with isoflurane.

-

Place the anesthetized mouse in the in vivo imaging system.

-

Acquire fluorescent images using the appropriate excitation and emission filters for the fluorophore on this compound.

-

Acquire a photographic image of the mouse for anatomical reference.

-

Use the imaging system's software to overlay the fluorescent signal on the photographic image.

-

Quantify the fluorescent signal from the region of interest (ROI) corresponding to the infection site and the control site. Express the data as average radiant efficiency or total flux.

Mandatory Visualizations

Caption: Experimental workflow for in vivo imaging of S. aureus infection.

Caption: Mechanism of action of the this compound probe.

References

Application Notes and Protocols for JJ-OX-007 in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJ-OX-007 is a fluorescently labeled activity-based probe (ABP) designed for the specific detection and imaging of Staphylococcus aureus. This probe utilizes an oxadiazolone scaffold linked to a BODIPY dye. Its mechanism of action involves the covalent modification of the active site serine in the FphE enzyme, a serine hydrolase unique to S. aureus. This specificity makes this compound a valuable tool for distinguishing S. aureus from other bacteria and for studying its localization in various experimental models. These application notes provide detailed protocols for the use of this compound in microscopy-based assays.

Mechanism of Action

This compound functions as an irreversible covalent probe that selectively targets the FphE enzyme in Staphylococcus aureus. The oxadiazolone warhead of the probe forms a covalent bond with the catalytic serine residue within the FphE active site. This targeted binding event allows for the fluorescent labeling and subsequent visualization of S. aureus.[1][2]

Data Presentation

Table 1: Probe Specifications

| Property | Description |

| Probe Name | This compound |

| Target Enzyme | FphE (a serine hydrolase) |

| Target Organism | Staphylococcus aureus |

| Fluorophore | BODIPY |

| Mechanism | Covalent, irreversible binding to the active site serine of FphE |

Table 2: Recommended Experimental Parameters

| Parameter | Recommended Value | Notes |

| Cell Type | Staphylococcus aureus (e.g., USA300 strain) | Can be used with wild-type and mutant strains. |

| Working Concentration | Empirically determined (starting range: 10-100 nM) | Optimal concentration may vary depending on the specific strain and experimental conditions. A titration is recommended. |

| Incubation Time | 2 hours | This has been shown to be effective for labeling. |

| Incubation Temperature | 37 °C | Optimal for S. aureus growth and probe activity. |

| Microscopy Type | Confocal Microscopy | Ideal for visualizing the intracellular localization of the probe. |

Experimental Protocols

Protocol 1: Live Cell Imaging of Staphylococcus aureus with this compound

This protocol describes the steps for fluorescently labeling live S. aureus with this compound for visualization by confocal microscopy.

Materials:

-

This compound probe

-

Staphylococcus aureus culture (e.g., USA300 strain)

-

Phosphate-buffered saline (PBS)

-

Microscope slides or imaging dishes

-

Confocal microscope

Procedure:

-

Bacterial Culture: Grow S. aureus to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium.

-

Preparation of Bacterial Suspension: Harvest the bacterial cells by centrifugation and wash them with PBS to remove any residual medium. Resuspend the bacterial pellet in PBS to the desired cell density.

-

Probe Incubation: Add this compound to the bacterial suspension. While the optimal concentration should be determined empirically, a starting concentration in the range of 10-100 nM can be used.

-

Incubation: Incubate the bacterial suspension with the probe for 2 hours at 37 °C.[1]

-

Washing: After incubation, wash the bacterial cells with PBS to remove any unbound probe. This can be done by centrifugation and resuspension in fresh PBS. Repeat this washing step at least twice.

-

Sample Mounting: Mount the labeled bacterial cells on a microscope slide or imaging dish suitable for confocal microscopy.

-

Imaging: Visualize the fluorescently labeled S. aureus using a confocal microscope with the appropriate laser excitation and emission filters for the BODIPY dye. The probe is expected to show a diffuse intracellular signal.

Visualizations

Mechanism of Action of this compound

Caption: Covalent modification of FphE by this compound.

Experimental Workflow for Live Cell Imaging

References

Application Note: Analysis of Protein Labeling in Staphylococcus aureus using JJ-OX-007 Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis.[1] The development of novel diagnostic and therapeutic strategies is crucial for combating the rise of antibiotic-resistant strains. Chemical probes that selectively target bacterial proteins offer a powerful tool for studying bacterial physiology and identifying new drug targets. This application note describes the use of JJ-OX-007, a fluorescently labeled activity-based probe, for the specific detection of the serine hydrolase FphE in S. aureus lysates via SDS-PAGE analysis.[1]

This compound is an oxadiazolone-based probe that demonstrates high selectivity for S. aureus FphE, an enzyme with a proposed intracellular location.[1] This selectivity allows for clear visualization of the target protein in complex bacterial lysates. The following protocols provide a detailed methodology for labeling S. aureus cultures with this compound, preparing cell lysates, and analyzing the labeled proteins by SDS-PAGE.

Experimental Overview

The experimental workflow involves the incubation of live S. aureus cultures with the this compound probe, followed by cell lysis and separation of proteins by SDS-PAGE. The fluorescent tag on this compound allows for direct in-gel fluorescence scanning to visualize the labeled FphE protein.

Caption: Experimental workflow for this compound labeling and analysis.

This compound Target Engagement in S. aureus

This compound is designed to covalently modify the active site serine of FphE. The parent electrophile, JJ-OX-004, has been shown to bind to Ser103 of FphE.[1] This targeted covalent binding allows for the specific and sensitive detection of FphE activity.

Caption: Covalent labeling of FphE by this compound.

Data Presentation

The following tables summarize the expected results from an SDS-PAGE analysis of S. aureus lysates labeled with this compound.

Table 1: Labeling Specificity of this compound in S. aureus Strains

| S. aureus Strain | This compound Concentration (µM) | Fluorescent Band Intensity (Arbitrary Units) at ~35 kDa (FphE) |

| Wild-Type (WT) | 0 | 0 |

| Wild-Type (WT) | 0.1 | 1500 |

| Wild-Type (WT) | 1 | 4500 |

| Wild-Type (WT) | 10 | 8500 |

| fphE::Tn Mutant | 10 | < 100 |

Table 2: Comparison of this compound Labeling Across Different Bacterial Species

| Bacterial Species | Total Protein Loaded (µg) | Fluorescent Band Intensity (Arbitrary Units) at ~35 kDa |

| S. aureus (S. a) | 5 | 9200 |

| Streptococcus pyogenes (S. p) | 5 | < 200 |

| Staphylococcus epidermidis (S. ep) | 5 | < 200 |

| Listeria monocytogenes (L. m) | 5 | < 200 |

| Pseudomonas aeruginosa (P. a) | 5 | < 200 |

| Escherichia coli (E. c) | 5 | < 200 |

Experimental Protocols

Protocol 1: Labeling of Live S. aureus with this compound

-

Grow overnight cultures of S. aureus strains (e.g., USA300 wild-type and fphE::Tn mutant) in a suitable broth medium at 37°C with shaking.[2]

-

The next day, dilute the overnight cultures to an OD600 of approximately 0.1 in fresh medium and grow to an OD600 of 0.5-0.7.[2]

-

Add the desired concentrations of this compound probe to the bacterial cultures.[1] A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubate the cultures at 37°C for 2 hours with shaking.[1]

-

Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes.[2]

-

Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound probe.

Protocol 2: Preparation of S. aureus Cell Lysates

-

Resuspend the washed bacterial cell pellets in a lysis buffer (e.g., Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Lyse the cells using a bead beater with 0.1 mm silica (B1680970) beads or by sonication on ice.

-

Clarify the lysates by centrifugation at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

-

Transfer the supernatant (soluble protein fraction) to a new tube.

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.[1]

Protocol 3: SDS-PAGE Analysis

-

Normalize the protein concentrations of all samples with lysis buffer.

-

To a desired amount of protein lysate (e.g., 7-10 µg), add 2X Laemmli sample buffer containing a reducing agent like β-mercaptoethanol.[3][4]

-

Heat the samples at 95°C for 5-10 minutes to denature the proteins.[3][5]

-

Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).[4][6]

-

Perform electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[2]

-

After electrophoresis, scan the gel for fluorescence using a gel imaging system with the appropriate excitation and emission filters for the fluorophore on this compound.

-

Following fluorescence imaging, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading in each lane.[2]

-

Destain the gel and acquire an image for documentation.[7]

References

- 1. med.stanford.edu [med.stanford.edu]

- 2. static.igem.org [static.igem.org]

- 3. Preparation of bacterial cell lysate for SDS-PAGE (2022 iGEM) [protocols.io]

- 4. SDS-PAGE Protocol | Rockland [rockland.com]

- 5. researchgate.net [researchgate.net]

- 6. neobiotechnologies.com [neobiotechnologies.com]

- 7. wjarr.com [wjarr.com]

Application Note: Confocal Microscopy Settings for JJ-OX-007 Fluorescence

Application Notes and Protocols for Bacterial Sorting using JJ-OX-007

Introduction

JJ-OX-007 is a fluorescently labeled activity-based probe (ABP) designed for the selective detection of the serine hydrolase FphE, an enzyme uniquely expressed in Staphylococcus aureus[1][2]. This high specificity makes this compound an invaluable tool for identifying and isolating S. aureus from mixed bacterial populations. These application notes provide a detailed protocol for the use of this compound in flow cytometry for the purpose of bacterial sorting, enabling researchers to isolate pure populations of live S. aureus for downstream applications such as genomics, proteomics, and antibiotic susceptibility testing.

The protocol herein describes the required materials, step-by-step procedures for sample preparation, bacterial staining with this compound, and the setup for a successful flow cytometry-based sorting experiment. Additionally, representative data is presented to demonstrate the expected efficiency and purity of the sorted bacterial populations.

Mechanism of Action

This compound is comprised of an oxadiazolone warhead, which irreversibly binds to the active site of the FphE serine hydrolase, and a BODIPY fluorescent dye[1]. This covalent modification results in the specific and stable labeling of S. aureus cells. The specificity of this compound for FphE allows for the differentiation of S. aureus from other bacterial species that lack this particular enzyme[2].

References

Synthesis and Purification of JJ-OX-007 for Research Applications

Application Note

This document provides detailed protocols for the synthesis and purification of JJ-OX-007, a fluorescent activity-based probe designed for the selective detection of the FphE serine hydrolase in live Staphylococcus aureus (S. aureus).[1][2] this compound serves as a valuable tool for researchers in microbiology, infectious disease, and drug development, enabling specific imaging of S. aureus infections.[1]

This compound is an oxadiazolone-based probe with the molecular formula C₄₄H₅₂BF₂N₉O₆ and a molecular weight of 851.75 g/mol . Its mechanism of action involves the covalent modification of the active site serine residue of FphE, an enzyme specific to S. aureus, thus providing high selectivity for this pathogen.[1][3] This application note outlines the synthetic route, purification methods, and analytical characterization of this compound, along with protocols for its use in labeling S. aureus.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value |

| Molecular Formula | C₄₄H₅₂BF₂N₉O₆ |

| Molecular Weight | 851.75 g/mol |

| Excitation Wavelength | ~488 nm |

| Emission Wavelength | ~515 nm |

| Purity (post-HPLC) | >95% |

| Overall Yield | Not explicitly stated in the source |

Experimental Protocols

The synthesis of this compound is a multi-step process involving the preparation of a key intermediate followed by a click chemistry reaction to attach the fluorophore. The detailed protocols are adapted from the supplementary information of Jo J, et al., J. Am. Chem. Soc. 2024, 146, 10, 6880–6892.

Synthesis of Precursor (Alkyne-functionalized oxadiazolone)

The initial steps involve the synthesis of the alkyne-functionalized oxadiazolone core, which serves as the reactive headgroup and provides the handle for fluorophore conjugation. The detailed multi-step synthesis of this precursor is typically found in the supporting information of the primary literature and involves standard organic synthesis techniques. For the purpose of this protocol, we will assume the availability of this precursor.

Final Synthesis of this compound via Click Chemistry

This protocol describes the final step in the synthesis of this compound, which is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the alkyne-functionalized oxadiazolone precursor and a BODIPY-azide fluorophore.

Materials:

-

Alkyne-functionalized oxadiazolone precursor

-

BODIPY™ FL Azide

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Deionized water

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

In a clean, dry round-bottom flask, dissolve the alkyne-functionalized oxadiazolone precursor (1 equivalent) and BODIPY™ FL Azide (1.2 equivalents) in a 1:1 mixture of DMF and deionized water.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.

-

In another vial, prepare a fresh solution of sodium ascorbate (1.5 equivalents) in deionized water.

-

To the stirred solution of the alkyne and azide, add the copper/THPTA solution followed by the sodium ascorbate solution.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with a saturated aqueous solution of EDTA and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

1. Flash Column Chromatography:

-

The crude product is first purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate (B1210297) gradient followed by a DCM/methanol gradient), is used to separate the desired product from unreacted starting materials and byproducts.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

2. High-Performance Liquid Chromatography (HPLC):

-

For achieving high purity required for biological assays, the product obtained from column chromatography is further purified by reverse-phase HPLC.

-

A C18 column is typically used with a gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase.

-

The fraction corresponding to the this compound peak is collected.

-

The solvent is removed under reduced pressure (lyophilization is preferred if the product is in an aqueous solution) to yield the final pure product.

3. Characterization:

-

The identity and purity of the final product should be confirmed by analytical techniques such as:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

Analytical HPLC: To determine the final purity.

-

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use.

Caption: Mechanism of this compound action in S. aureus.

Caption: Experimental workflow for using this compound.

References

Application Notes and Protocols for Studying FphE Activity in Live Bacteria Using JJ-OX-007

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections. The development of tools for the specific detection and imaging of S. aureus is crucial for clinical diagnostics and the development of new therapeutic strategies. FphE (Fluorophosphonate-binding hydrolase E) is a serine hydrolase that is uniquely expressed in S. aureus, making it an ideal biomarker for this pathogen.[1][2][3] JJ-OX-007 is a novel, fluorescently-labeled activity-based probe (ABP) designed to covalently and irreversibly bind to the active site serine of FphE.[4] This covalent modification allows for the direct, real-time visualization of FphE activity within live S. aureus cells, providing a powerful tool for studying bacterial physiology and for high-throughput screening of potential FphE inhibitors.[1][4]

This compound is composed of three key moieties: an oxadiazolone electrophile that serves as the "warhead" for covalent modification of the FphE active site, a linker, and a BODIPY fluorophore for detection.[4] The probe exhibits high selectivity for FphE in live S. aureus and has been shown to be non-toxic at effective concentrations, making it suitable for a variety of in vitro and in vivo applications.[4]

These application notes provide detailed protocols for using this compound to label and visualize FphE activity in live S. aureus cultures using two primary methods: in-gel fluorescence analysis and confocal microscopy.

Data Presentation

Table 1: Properties of the this compound Probe

| Property | Description | Reference |

| Target Enzyme | FphE (Serine Hydrolase) | [1][4] |

| Organism | Staphylococcus aureus | [1][4] |

| Probe Type | Activity-Based Probe (ABP) | [4] |

| Warhead | Oxadiazolone | [4] |

| Fluorophore | BODIPY FL | [4] |

| Excitation (max) | ~503 nm | |

| Emission (max) | ~512 nm | |

| Mechanism | Irreversible covalent modification of active site Serine | [1][4] |

Table 2: Recommended Working Concentrations for this compound

| Application | Bacterial Strain | Recommended Concentration | Incubation Time & Temperature | Reference |

| In-gel Fluorescence | S. aureus USA300 | 25 - 100 nM | 2 hours at 37°C | [4] |

| Confocal Microscopy | S. aureus USA300 | 100 nM | 2 hours at 37°C | [4] |

Experimental Protocols

Protocol 1: In-Gel Fluorescence Analysis of FphE Activity in Live S. aureus

This protocol details the labeling of FphE in live bacterial cultures with this compound, followed by cell lysis and visualization of the labeled enzyme by SDS-PAGE and in-gel fluorescence scanning.